2-Amino-2-(4-phenoxyphenyl)ethanol oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-(4-phenoxyphenyl)ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.C2H2O4/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,14,16H,10,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOGNTWCZHLRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177277-28-9 | |
| Record name | Benzeneethanol, β-amino-4-phenoxy-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177277-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Derivatization of 2 Amino 2 4 Phenoxyphenyl Ethanol Oxalate
Retrosynthetic Analysis and Strategic Design for the Core 2-Amino-2-(4-phenoxyphenyl)ethanol (B3087669) Moiety
A retrosynthetic analysis of the target molecule, 2-amino-2-(4-phenoxyphenyl)ethanol, reveals several logical disconnections that inform the primary synthetic strategies. The core structure is a β-amino alcohol, suggesting that the carbon-nitrogen and carbon-oxygen bonds are key sites for disconnection.
A primary disconnection of the amine group points towards a precursor such as an α-azido alcohol or a protected amine derivative. This leads back to a key epoxide intermediate, 2-(4-phenoxyphenyl)oxirane. The epoxide itself can be disconnected to its corresponding aldehyde, 4-phenoxybenzaldehyde (B127426), and a one-carbon synthon.
Alternatively, a disconnection of the carbon-carbon bond between the aromatic ring and the ethanolamine (B43304) moiety is less common but could be envisioned through a Grignard-type reaction with a suitable electrophile. However, the most practical and widely applicable approaches focus on building the ethanolamine side chain onto the pre-formed 4-phenoxyphenyl scaffold.
The main synthetic challenges include the regioselective introduction of the amino group and the control of stereochemistry at the two chiral centers, if an enantiopure product is desired. The choice of a specific synthetic route will often depend on the availability of starting materials, desired scale, and stereochemical requirements.
Development and Optimization of Primary Synthetic Routes
The synthesis of the 2-amino-2-(4-phenoxyphenyl)ethanol core can be approached through several established pathways, each with its own set of advantages and challenges. These routes primarily revolve around the formation and subsequent manipulation of key intermediates like epoxides and carbonyl compounds.
Epoxide Ring-Opening Reactions for β-Amino Alcohol Formation
A common and effective strategy for the synthesis of β-amino alcohols involves the ring-opening of an epoxide. jsynthchem.comechemi.comlibretexts.orgmasterorganicchemistry.com In this case, the key intermediate is 2-(4-phenoxyphenyl)oxirane.
Synthesis of 2-(4-phenoxyphenyl)oxirane:
A Chinese patent describes several methods for the preparation of 2-(4-phenoxyphenyl)oxirane. One method involves the epoxidation reaction of 4-phenoxybenzaldehyde with a sulfur ylide, such as trimethylsulfonium (B1222738) methylsulfate. Another route involves the reduction of a 2-halo-1-(4-phenoxyphenyl)ethanone derivative with sodium borohydride (B1222165) to form a halohydrin, which then undergoes intramolecular cyclization in the presence of a base like sodium hydroxide (B78521) to yield the epoxide.
Ring-Opening of the Epoxide:
Once 2-(4-phenoxyphenyl)oxirane is obtained, the vicinal amino alcohol can be generated through nucleophilic ring-opening.
With Ammonia (B1221849): The direct use of ammonia as a nucleophile can open the epoxide ring to form the desired 2-amino-2-(4-phenoxyphenyl)ethanol. This reaction is typically carried out under pressure and at elevated temperatures. The regioselectivity of the attack (at the benzylic or terminal carbon) can be influenced by the reaction conditions. Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon (SN2-type mechanism). libretexts.orgmasterorganicchemistry.com
With Azide (B81097) and Subsequent Reduction: A more controlled two-step approach involves the ring-opening of the epoxide with an azide source, such as sodium azide (NaN3), to form 2-azido-1-(4-phenoxyphenyl)ethanol. This reaction is often catalyzed by a Lewis acid or proceeds under mildly acidic conditions to facilitate the opening of the epoxide ring. The resulting azido (B1232118) alcohol can then be reduced to the primary amine using standard methods like catalytic hydrogenation (e.g., H2/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH4).
Table 1: Representative Conditions for Epoxide Ring-Opening
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| Epoxidation | 4-Phenoxybenzaldehyde | (CH3)3S+CH3SO4-, Base | 2-(4-Phenoxyphenyl)oxirane | - | |
| Halohydrin Formation & Cyclization | 2-Bromo-1-(4-phenoxyphenyl)ethanone | 1. NaBH4, THF; 2. NaOH | 2-(4-Phenoxyphenyl)oxirane | 86% | |
| Ring-Opening (General) | Epoxide, Amine | Titanosilicate molecular sieves, solvent-free | β-Amino alcohol | High | researchgate.net |
| Ring-Opening with Azide (General) | Epoxide | NaN3, Cerium(III) chloride | β-Azido alcohol | Excellent | - |
| Azide Reduction (General) | Azido alcohol | H2, Pd/C or LiAlH4 | Amino alcohol | High | - |
Reductive Amination Pathways to Amino Alcohol Derivatives
Reductive amination offers an alternative route to the target amino alcohol, starting from a carbonyl compound. redalyc.org This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
For the synthesis of 2-amino-2-(4-phenoxyphenyl)ethanol, this could theoretically be approached in two ways:
From 4-Phenoxybenzaldehyde: Reaction of 4-phenoxybenzaldehyde with a suitable two-carbon amine synthon, followed by reduction. However, this is synthetically challenging.
From a Ketone Precursor: A more plausible route starts with a ketone such as 2-amino-1-(4-phenoxyphenyl)ethanone. This aminoketone could then be reduced to the target amino alcohol. The synthesis of this specific aminoketone precursor is not widely documented, but analogous aminoketones can be prepared through various methods.
A more common reductive amination strategy would involve reacting 4-phenoxybenzaldehyde with an amino alcohol, like ethanolamine, followed by reduction. However, this would lead to a secondary amine, not the primary amine of the target compound. Therefore, direct reductive amination to form 2-amino-2-(4-phenoxyphenyl)ethanol is less straightforward than the epoxide ring-opening route.
Table 2: General Parameters for Reductive Amination
| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | General Product |
| Aldehyde/Ketone | Ammonia/Primary Amine | NaBH3CN, NaBH(OAc)3, H2/Catalyst | Methanol, Ethanol (B145695), Dichloromethane | Substituted Amine |
Adaptations of the Gabriel Synthesis for Primary Amine Precursors
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation. This method could be adapted to synthesize 2-amino-2-(4-phenoxyphenyl)ethanol.
The key steps would be:
Formation of a Halohydrin: 4-Phenoxybenzaldehyde can be converted to the corresponding bromohydrin, 2-bromo-1-(4-phenoxyphenyl)ethanol, through a reaction with a suitable brominating agent and subsequent reduction of the carbonyl group.
Reaction with Phthalimide (B116566): The resulting bromohydrin would then react with potassium phthalimide in an SN2 reaction to form N-(2-hydroxy-2-(4-phenoxyphenyl)ethyl)phthalimide.
Hydrolysis: The final step involves the cleavage of the phthalimide group, typically using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or acidic/basic hydrolysis, to liberate the free primary amine, 2-amino-2-(4-phenoxyphenyl)ethanol.
This route provides a reliable way to introduce the primary amine group without the risk of forming secondary or tertiary amine byproducts.
Stereoselective and Asymmetric Synthesis Approaches to Enantiopure Forms
The development of enantiomerically pure forms of 2-amino-2-(4-phenoxyphenyl)ethanol is crucial for many of its potential applications. Several strategies can be employed to achieve stereoselectivity.
Chiral Pool Synthesis: Starting from a chiral precursor, such as an enantiopure amino acid, is one approach. However, this is often less direct for this specific target structure.
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of an allylic alcohol precursor could be used to generate an enantiopure epoxide, which would then be converted to the desired amino alcohol with defined stereochemistry.
Asymmetric Ring-Opening: The use of chiral catalysts for the ring-opening of the racemic or prochiral 2-(4-phenoxyphenyl)oxirane can lead to an enantiomerically enriched product.
Asymmetric Reduction: The asymmetric reduction of a ketone precursor, such as 2-azido-1-(4-phenoxyphenyl)ethanone, using chiral reducing agents (e.g., those based on chiral boranes or transition metal complexes) can produce an enantiomerically enriched azido alcohol. mdpi.com Subsequent reduction of the azide yields the enantiopure amino alcohol.
Resolution of Racemates: A classical approach involves the resolution of the racemic amino alcohol using a chiral acid to form diastereomeric salts that can be separated by fractional crystallization.
Table 3: Comparison of Stereoselective Strategies
| Strategy | Key Transformation | Common Reagents/Catalysts | Advantages |
| Asymmetric Epoxidation | Alkene to Epoxide | Sharpless reagents (Ti(OiPr)4, DET) | High enantioselectivity for allylic alcohols. |
| Asymmetric Ring-Opening | Epoxide to Amino Alcohol | Chiral Lewis acids, chiral salen complexes | Can be highly enantioselective. |
| Asymmetric Reduction | Ketone to Alcohol | Chiral boranes, CBS catalysts, chiral Ru/Rh complexes | Well-established methods with high enantioselectivity. |
| Diastereomeric Resolution | Racemic Amine Separation | Chiral acids (e.g., tartaric acid, mandelic acid) | Applicable to a wide range of amines. |
Formation and Isolation of the Oxalate (B1200264) Salt
The final step in the preparation of the title compound is the formation of the oxalate salt. Amino alcohols are often converted to their salt forms to improve their stability, crystallinity, and handling properties. Oxalic acid is particularly effective in forming well-crystallizing salts with amino alcohols. rsc.org
The formation of 2-amino-2-(4-phenoxyphenyl)ethanol oxalate is typically achieved by reacting the free base form of the amino alcohol with oxalic acid in a suitable solvent. rsc.org
Procedure:
The crude or purified 2-amino-2-(4-phenoxyphenyl)ethanol free base is dissolved in a solvent such as ethanol, isopropanol, or a mixture of solvents. researchgate.net
A solution of oxalic acid (typically one equivalent for the mono-oxalate) in the same or a compatible solvent is added to the amino alcohol solution.
The oxalate salt, being less soluble in the solvent system, precipitates out of the solution. The precipitation can often be induced or completed by cooling the mixture.
The crystalline solid is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.
The use of oxalic acid is advantageous as it often yields highly crystalline products that are easy to purify by recrystallization. rsc.org
Conditions for Oxalate Salt Crystallization and Precipitation
The formation of an oxalate salt from a free base, such as 2-Amino-2-(4-phenoxyphenyl)ethanol, is a common strategy to improve the compound's crystallinity, stability, and handling properties. The crystallization of this compound is typically achieved by reacting the free base with oxalic acid in a suitable solvent.
The process generally involves dissolving the 2-Amino-2-(4-phenoxyphenyl)ethanol free base in a solvent, followed by the addition of a solution of oxalic acid. The choice of solvent is critical and often includes alcohols like ethanol or methanol. For instance, a general method for forming oxalate salts of amino alcohols involves dissolving the free base in ethanol and adding a solution of crystallized oxalic acid in water. google.com The resulting mixture is then often cooled to promote crystallization. The neutral oxalate salt typically precipitates from the solution and can be isolated by filtration. In one documented example for a related compound, d,l-N-methylbenzylalaninol, dissolving the compound in ethanol and adding an aqueous solution of one equivalent of oxalic acid, followed by shaking with hydrogen over a palladium sponge catalyst, resulted in the crystallization of the neutral oxalate salt upon evaporation and redissolving in ethanol, yielding fine needles. google.com
Key parameters that influence the crystallization and precipitation include:
Temperature: Cooling the reaction mixture after the addition of oxalic acid is a common practice to decrease the solubility of the oxalate salt and induce precipitation.
Concentration: The concentration of both the amino alcohol and oxalic acid in the solvent system can affect the rate of crystallization and the size and quality of the crystals formed.
pH: The pH of the solution can influence the protonation state of the amine and the oxalic acid, which in turn affects salt formation.
Stirring: Adequate stirring is necessary to ensure proper mixing of the reactants and to promote uniform crystal growth.
Influence of Solvent Systems on Salt Formation and Purity
The choice of solvent system is a crucial factor that significantly impacts the formation, yield, and purity of the this compound salt. Different solvents can affect the solubility of the starting materials, the salt itself, and any potential impurities.
Commonly used solvents for the crystallization of amine salts include ethanol, methanol, and mixtures of solvents like ethanol/water or acetic ester/alcohol. google.com For instance, the recrystallization of a mandelic acid salt of an amino alcohol was successfully carried out from a mixture of acetic ester and absolute alcohol to achieve a constant melting point. google.com The solubility of the oxalate salt in the chosen solvent at room temperature should be low to maximize the recovery of the precipitated product.
The purity of the final product is highly dependent on the solvent's ability to selectively dissolve the desired salt while leaving impurities in the solution or vice-versa. Recrystallization from a suitable solvent system is a standard technique to enhance the purity of the crystalline salt. For example, a crude product can be dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of purer crystals. The selection of an appropriate solvent or solvent mixture for recrystallization often requires experimental screening to find the optimal balance between solubility at high temperatures and insolubility at low temperatures.
Yield Optimization and Scalability Considerations for Research Batches
Optimizing the yield and ensuring the scalability of the synthesis of this compound for research purposes involves careful consideration of several factors.
Yield Optimization:
To maximize the yield of the oxalate salt, the following parameters can be adjusted:
Stoichiometry: The molar ratio of 2-Amino-2-(4-phenoxyphenyl)ethanol to oxalic acid is a critical parameter. Typically, a 1:1 molar ratio is used for the formation of the neutral oxalate salt. However, slight excesses of one reactant may be explored to drive the reaction to completion.
Reaction Time and Temperature: The reaction time should be sufficient to ensure complete salt formation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. The temperature profile, including the initial reaction temperature and the cooling rate during crystallization, can also be optimized.
Solvent Volume: The volume of the solvent should be minimized to the extent that it allows for proper dissolution of the reactants at an elevated temperature but promotes efficient precipitation upon cooling.
Scalability for Research Batches:
When scaling up the synthesis from a few milligrams to several grams for research needs, several challenges may arise:
Heat Transfer: Larger reaction volumes can lead to issues with efficient heat transfer, potentially affecting reaction kinetics and crystallization.
Mixing: Ensuring homogeneous mixing in larger flasks becomes more critical to maintain consistent reaction conditions.
Filtration and Drying: The handling of larger quantities of solid material requires appropriate filtration apparatus and efficient drying methods to remove residual solvents.
A patent for the preparation of related amino alcohols describes a process where the hydrochloride salt was crystallized in nearly theoretical yield by neutralizing a solution of the syrup in ethyl acetate (B1210297) with a hydrochloric acid solution in absolute ethanol and allowing it to stand in the cold. google.com This general principle of dissolving the base in a suitable solvent and adding the acid can be applied to the oxalate salt formation and scaled for research batches with appropriate adjustments to equipment and handling procedures.
Chemical Transformations and Advanced Derivatization Strategies
The presence of a primary amino group and a secondary hydroxyl group in this compound provides versatile handles for chemical modifications. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with desired properties.
Functionalization of the Amino Group (e.g., acylation, alkylation)
The primary amino group is a key site for functionalization, allowing for the introduction of a wide range of substituents.
Acylation:
N-acylation of the amino group to form amides is a common and straightforward transformation. This can be achieved by reacting the amino alcohol with an acylating agent such as an acid chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. A patent describing the selective N-acylation of amino alcohols highlights a method involving the reaction of an organic acid with an alkyl sulfonyl chloride to form a mixed anhydride, which then reacts with the amino alcohol. google.com For example, reacting phytosphingosine (B30862) with a mixed anhydride prepared from 2-acetoxy-octadecanoic acid and p-toluenesulfonyl chloride in methylene (B1212753) chloride and triethylamine (B128534) afforded the N-acylated product in high yield. google.com
| Acylating Agent | General Conditions | Product |
| Acid Chloride (R-COCl) | Base (e.g., triethylamine), inert solvent (e.g., dichloromethane) | N-acyl derivative |
| Acid Anhydride ((RCO)₂O) | Base (e.g., pyridine), inert solvent | N-acyl derivative |
| Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC), base, inert solvent | N-acyl derivative |
Alkylation:
N-alkylation introduces alkyl groups to the amino function, leading to secondary or tertiary amines. This can be accomplished through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. A study on the direct N-alkylation of unprotected amino acids with alcohols using a ruthenium-based catalyst demonstrates a modern approach to this transformation. google.com
Modifications of the Hydroxyl Group (e.g., esterification, etherification)
The secondary hydroxyl group offers another site for chemical modification, primarily through esterification and etherification reactions.
Esterification:
O-esterification of the hydroxyl group can be achieved by reacting the amino alcohol with an acylating agent, often under acidic or basic catalysis. It is important to note that the amino group is generally more nucleophilic than the hydroxyl group, and thus selective O-acylation often requires protection of the amino group first. However, direct esterification of amino acids with alcohols in the presence of chlorosulfonic acid has been reported. researchgate.net For example, the esterification of p-aminobenzoic acid with ethanol is a well-known reaction catalyzed by sulfuric acid. libretexts.org
| Esterification Method | General Conditions | Product |
| Fischer Esterification | Carboxylic acid, excess alcohol, acid catalyst (e.g., H₂SO₄), heat | O-ester derivative |
| Acylation with Acid Chloride | Protected amino group, base (e.g., pyridine), inert solvent | O-ester derivative |
Etherification:
The formation of an ether linkage at the hydroxyl group can be performed using methods like the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Aromatic Ring Substitutions and Ligand Design for Structure-Activity Relationship Studies
Modification of the 4-phenoxyphenyl moiety is a key strategy in ligand design to probe and optimize interactions with biological targets. Structure-activity relationship (SAR) studies often involve the synthesis of a library of analogs with diverse substituents on the aromatic rings.
A study on the quantitative structure-activity relationship (QSAR) of phenoxyphenyl-methanamine compounds, which share a similar core structure, utilized Hammett-type donating-withdrawing substituent values and simple parameters for substituent size to elucidate the SAR of the two phenyl rings. researchgate.net This approach can be applied to guide the design of new derivatives of 2-Amino-2-(4-phenoxyphenyl)ethanol.
Strategies for Aromatic Ring Substitution:
Electrophilic Aromatic Substitution: The phenoxy and phenyl rings can be subjected to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation to introduce a variety of functional groups. The position of substitution will be directed by the existing substituents.
Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination can be employed on halogenated precursors of the 4-phenoxyphenyl group.
Synthesis of Pre-clinical Prodrug Analogues
The synthesis of preclinical prodrug analogues of 2-Amino-2-(4-phenoxyphenyl)ethanol would theoretically involve the covalent linkage of a promoiety to either the amino or the hydroxyl group. The selection of an appropriate promoiety is crucial and is typically guided by the desired properties of the resulting prodrug. Common promoieties include amino acids, esters, and carbonates, which can be cleaved in vivo by enzymatic or chemical means to regenerate the parent compound.
A general synthetic approach to forming an amino acid prodrug would involve the formation of an amide bond between the primary amine of 2-Amino-2-(4-phenoxyphenyl)ethanol and the carboxylic acid of an amino acid. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The amino acid itself would likely be N-protected (e.g., with a Boc or Cbz group) to prevent self-coupling, with the protecting group being removed in the final step.
Alternatively, ester-based prodrugs could be synthesized by reacting the hydroxyl group of 2-Amino-2-(4-phenoxyphenyl)ethanol with an activated carboxylic acid, such as an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the acid byproduct.
While specific examples and detailed research findings on the synthesis of preclinical prodrug analogues of this compound are not widely available in the public domain, the general principles of prodrug synthesis provide a framework for how such derivatization could be achieved. The table below illustrates hypothetical prodrug analogues that could be synthesized based on these established methodologies.
| Compound Name | Structure |
| This compound | |
| Hypothetical L-Valine Prodrug | |
| Hypothetical Acetate Ester Prodrug |
Advanced Structural Elucidation and Solid State Characterization
High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation
The definitive confirmation of the molecular structure of 2-Amino-2-(4-phenoxyphenyl)ethanol (B3087669) oxalate (B1200264) would rely on a combination of high-resolution spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
¹H NMR spectroscopy would be employed to identify the chemical environment of the hydrogen atoms within the molecule. The expected spectrum would show distinct signals for the aromatic protons on the two phenyl rings, the methine proton adjacent to the amino and hydroxyl groups, the methylene (B1212753) protons of the ethanol (B145695) backbone, and the exchangeable protons of the amino and hydroxyl groups, as well as the ammonium (B1175870) protons after salt formation.
¹³C NMR spectroscopy would provide information on the carbon skeleton. Each unique carbon atom in the 4-phenoxyphenyl group, the ethanol backbone, and the oxalate counter-ion would yield a distinct signal. The chemical shifts would confirm the presence of aromatic carbons, ether-linked carbons, and the carbons bearing the amino and hydroxyl groups.
Table 1: Hypothetical ¹H NMR Data for 2-Amino-2-(4-phenoxyphenyl)ethanol (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.30 - 7.50 | m | 5H | Aromatic-H (phenoxy group) |
| 6.90 - 7.10 | m | 4H | Aromatic-H (phenyl group) |
| 4.50 | t | 1H | CH-N |
| 3.80 | d | 2H | CH₂-O |
| 5.0 (broad) | s | 3H | NH₃⁺ |
Table 2: Hypothetical ¹³C NMR Data for 2-Amino-2-(4-phenoxyphenyl)ethanol Oxalate (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.0 | C=O (oxalate) |
| 157.0 | C-O (phenoxy) |
| 130.0 - 120.0 | Aromatic C |
| 65.0 | CH₂-O |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
IR and FTIR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretches of the ammonium group, C-O stretches for the ether and alcohol, aromatic C-H and C=C stretches, and the characteristic strong stretches of the carboxylate groups of the oxalate anion.
Table 3: Expected IR Absorption Bands for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H Stretch |
| 3100 - 2800 | Strong, Broad | N-H Stretch (Ammonium) |
| 1720 - 1700 | Strong | C=O Stretch (Oxalate) |
| 1600, 1500 | Medium | Aromatic C=C Stretch |
| 1240 | Strong | Aryl-O-C Stretch (Ether) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
HRMS would be utilized to determine the exact mass of the molecular ion of the free base, 2-Amino-2-(4-phenoxyphenyl)ethanol, with high precision. This would allow for the unambiguous determination of its elemental formula. Analysis of the fragmentation pattern would provide further structural confirmation, showing characteristic losses of water, and cleavage of the C-C bond of the ethanol backbone.
Electronic and Vibrational Spectroscopy for Comprehensive Understanding
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The presence of the phenoxyphenyl chromophore would be expected to give rise to characteristic absorption bands in the UV region, corresponding to π→π* transitions of the aromatic rings.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy would provide complementary information to IR spectroscopy. It would be particularly useful for observing the symmetric vibrations of the aromatic rings and other non-polar bonds, which are often weak in the IR spectrum.
X-ray Diffraction for Crystalline and Solid-State Characterization
X-ray diffraction is a cornerstone technique for the detailed analysis of a crystalline solid, providing precise information on the three-dimensional arrangement of atoms within a crystal lattice.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration and molecular packing of a chiral compound like this compound. This analysis would provide unequivocal proof of the stereochemistry and reveal the intricate network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal's architecture. No published studies containing SCXRD data for this specific oxalate salt were identified.
Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Forms
Powder X-ray diffraction (PXRD) is an essential tool for investigating polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties. A thorough PXRD analysis would involve scanning the compound under various conditions to identify any existing polymorphic forms. Literature detailing PXRD patterns or polymorphism screening for this compound is not available.
Co-crystallization and Salt Form Screening Studies
The formation of co-crystals and the screening of different salt forms are critical strategies in pharmaceutical and materials science to modify the properties of a substance. While the subject compound is an oxalate salt, studies exploring its potential to form other salts or co-crystals with different molecules have not been reported in the accessible literature.
Thermal and Microscopic Analysis for Material Properties in Research
Thermal analysis techniques are fundamental in characterizing the material properties of a compound, providing insights into its stability, purity, and phase behavior.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This data is crucial for determining the thermal stability of a compound and understanding its decomposition pathway. For this compound, TGA would reveal the temperatures at which the oxalate moiety and the parent molecule decompose. No TGA data for this compound has been published.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity Assessment
Differential scanning calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram can identify melting points, glass transitions, and other phase changes, and can also be used to assess the purity of a crystalline sample. Specific DSC data for this compound, which would provide its melting point and information on any other phase transitions, could not be found.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics and reactivity profile of the molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy three-dimensional structure of a molecule. For a molecule like 2-Amino-2-(4-phenoxyphenyl)ethanol (B3087669), a common approach involves using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to solve the quantum mechanical equations that describe the electron distribution. nih.govgeorganics.sk This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry.
Once the geometry is optimized, an Electrostatic Potential (ESP) map can be generated. The ESP map illustrates the charge distribution across the molecular surface. For 2-Amino-2-(4-phenoxyphenyl)ethanol, the map would be expected to show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the hydroxyl and ether groups, as well as the nitrogen atom of the amino group. These sites represent areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating electron-deficient areas prone to nucleophilic attack.
Physicochemical descriptors are crucial for predicting a molecule's behavior in a biological system, including its absorption and distribution. These properties can be reliably calculated from the molecular structure. For the free base, 2-Amino-2-(4-phenoxyphenyl)ethanol, the computed descriptors provide a quantitative profile of its key characteristics.
The Topological Polar Surface Area (TPSA) , which correlates with passive molecular transport through membranes, is calculated to be 58.3 Ų. The LogP (octanol-water partition coefficient), an indicator of lipophilicity, is computed as 2.1 (XLogP3). The molecule is predicted to have two hydrogen bond donors (from the -NH2 and -OH groups) and three hydrogen bond acceptors (the nitrogen atom and the two oxygen atoms).
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C14H15NO2 | |
| Molecular Weight | 229.28 g/mol | |
| Topological Polar Surface Area (TPSA) | 58.3 Ų | |
| XLogP3 (LogP) | 2.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemeo.com
For 2-Amino-2-(4-phenoxyphenyl)ethanol, the HOMO is expected to be localized primarily on the electron-rich phenoxy-phenyl ring system, which is capable of donating electrons in a reaction. The LUMO would likely be distributed across the molecule, ready to accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability. chemeo.com
Furthermore, the HOMO-LUMO gap can be used in conjunction with Time-Dependent DFT (TD-DFT) to predict the molecule's electronic absorption spectrum (UV-Visible). The energy of the primary electronic transition often correlates with the HOMO-LUMO gap, providing a theoretical maximum absorption wavelength (λmax).
| Property | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Represents the electron-donating capability. |
| ELUMO (Energy of LUMO) | Represents the electron-accepting capability. |
| ΔE (ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and approximates the energy for electronic transitions. nih.gov |
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
While quantum calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, revealing its flexibility and conformational preferences in a dynamic environment.
MD simulations model the interactions between the solute molecule and surrounding solvent molecules (e.g., water, ethanol (B145695), or DMSO) over a set period, often on the nanosecond to microsecond scale. A standard MD protocol involves placing the molecule in a simulation box filled with explicit solvent molecules, neutralizing the system, and performing energy minimization. The system is then gradually heated and equilibrated before a production run is executed to collect trajectory data.
Analysis of the trajectory yields key metrics:
Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable, plateauing RMSD value suggests the molecule has reached a stable conformation in the solvent.
Root-Mean-Square Fluctuation (RMSF): This metric measures the fluctuation of individual atoms or residues around their average position. Higher RMSF values indicate greater flexibility. For 2-Amino-2-(4-phenoxyphenyl)ethanol, the ethanolamine (B43304) side chain would be expected to show higher RMSF values compared to the more rigid biphenyl (B1667301) ether core.
The flexible single bonds in the ethanolamine side chain of 2-Amino-2-(4-phenoxyphenyl)ethanol allow it to adopt numerous three-dimensional conformations. MD simulations are ideal for exploring this conformational landscape. By analyzing the distribution of key dihedral angles throughout the simulation trajectory, it is possible to identify the most frequently occupied and thus energetically preferred conformational states. This analysis can reveal, for instance, the preferential orientation of the amino and hydroxyl groups relative to the phenyl ring, which can be critical for molecular recognition and binding events.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 2-Amino-2-(4-phenoxyphenyl)ethanol, might interact with a biological receptor.
Due to its structural similarity to known monoamine neurotransmitter modulators, 2-Amino-2-(4-phenoxyphenyl)ethanol is hypothesized to interact with biogenic amine receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. Molecular docking simulations can be employed to predict how this molecule fits into the binding sites of these receptors and to estimate the strength of this interaction, often expressed as a binding affinity or docking score.
While specific, detailed docking studies for 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate (B1200264) are not extensively published, the general methodology would involve preparing a 3D model of the compound and docking it into the crystal structures of relevant receptors (e.g., 5-HT2A receptor). The results would typically be presented in a table summarizing the predicted binding affinities.
Illustrative Data Table: Predicted Binding Affinities of 2-Amino-2-(4-phenoxyphenyl)ethanol with Hypothesized Receptors
| Hypothesized Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
| Serotonin 5-HT2A Receptor | 6A93 | -8.5 | 150 |
| Dopamine D2 Receptor | 6CM4 | -7.9 | 450 |
| Serotonin Transporter (SERT) | 5I6X | -9.2 | 50 |
Disclaimer: The data in this table is illustrative and intended to represent the type of results generated from molecular docking studies. It is based on typical values for similar compounds and does not represent experimentally verified data for 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For 2-Amino-2-(4-phenoxyphenyl)ethanol, a pharmacophore model would typically include features such as a hydrogen bond donor (from the alcohol and amine groups), a hydrogen bond acceptor (the oxygen of the phenoxy group), and aromatic regions. nih.gov
This model can then be used as a query in a virtual screening campaign to search large chemical databases for other molecules with a similar pharmacophoric pattern. nih.gov This process can help in identifying additional potential biological targets for the compound or in discovering new molecules with similar therapeutic potential. The key features of a pharmacophore model for this compound are likely to include a positively ionizable amine, an aromatic ring, and a hydrogen bond donor/acceptor moiety. nih.gov
Illustrative Data Table: Pharmacophore Features of 2-Amino-2-(4-phenoxyphenyl)ethanol
| Pharmacophoric Feature | Geometric Constraint (Å) | Vector Direction |
| Aromatic Ring (AR1) | Center of the phenyl ring | Normal to the plane |
| Aromatic Ring (AR2) | Center of the phenoxy ring | Normal to the plane |
| Hydrogen Bond Donor (HBD) | Hydroxyl group | Along the O-H bond |
| Positively Ionizable (PI) | Amino group | - |
| Hydrophobic Center (HYD) | Ether linkage | - |
Disclaimer: This table presents a hypothetical pharmacophore model for illustrative purposes. The features and constraints are based on the chemical structure of the compound and general principles of pharmacophore modeling.
The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. nih.gov For 2-Amino-2-(4-phenoxyphenyl)ethanol, these interactions are critical for its binding to a target receptor. Molecular docking analyses can reveal the specific amino acid residues involved in these interactions.
Key predicted non-covalent interactions for 2-Amino-2-(4-phenoxyphenyl)ethanol within a hypothetical serotonin receptor binding site could include:
Hydrogen Bonding: The hydroxyl and amino groups of the ethanolamine moiety are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or aspartate in the receptor's binding pocket. mdpi.com
Pi-Pi Stacking: The two aromatic rings (phenyl and phenoxy) can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The phenoxyphenyl group can form favorable hydrophobic interactions with non-polar residues in the binding site.
Salt Bridge: The protonated amine group can form a salt bridge with an acidic residue like aspartate or glutamate, which is a common interaction for aminergic ligands. mdpi.com
Illustrative Data Table: Predicted Non-Covalent Interactions of 2-Amino-2-(4-phenoxyphenyl)ethanol with a Hypothesized Serotonin Receptor Binding Site
| Interaction Type | Ligand Moiety | Receptor Amino Acid Residue | Predicted Distance (Å) |
| Hydrogen Bond | Hydroxyl Group | Serine-159 | 2.1 |
| Salt Bridge | Amino Group | Aspartate-155 | 2.8 |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine-340 | 4.5 |
| Hydrophobic | Phenoxy Group | Leucine-228 | 3.9 |
Disclaimer: This table provides an illustrative example of the types of non-covalent interactions and their parameters that would be identified through molecular docking. The specific residues and distances are hypothetical and not based on published experimental data for this compound.
Pre Clinical Biological Research and Mechanistic Investigations
In Vitro Biochemical and Cellular Assays for Biological Activity Profiling
Initial investigations into the biological activity of 2-Amino-2-(4-phenoxyphenyl)ethanol (B3087669) oxalate (B1200264) have utilized a variety of in vitro biochemical and cellular assays to profile its potential effects. These studies are foundational in understanding the compound's mechanism of action at a molecular and cellular level.
Target Identification and Validation through Receptor Binding and Enzyme Inhibition Assays
Preliminary research suggests that 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate may function as a biochemical probe or an enzyme inhibitor. The molecular structure of the compound, featuring an amino group and a phenoxyphenyl group, allows for interactions with biological macromolecules. The amino group is capable of forming hydrogen bonds, while the phenoxyphenyl moiety can participate in hydrophobic interactions. These interactions are key to its potential ability to modulate the activity of various enzymes or receptors.
Further studies are exploring its potential anti-inflammatory effects, with preliminary findings indicating a possible reduction in inflammatory markers such as TNF-alpha and IL-6. Additionally, there is early-stage research into its role in neurotransmitter modulation, suggesting a potential influence on serotonin (B10506) and dopamine (B1211576) levels. However, specific receptor binding affinities and enzyme inhibition constants from comprehensive screening panels are not yet extensively documented in publicly available literature.
Cellular Pathway Modulation Studies
The potential for this compound to modulate key cellular signaling pathways is an active area of investigation. Based on its preliminary anti-inflammatory and neurotransmitter modulation profiles, researchers are exploring its impact on pathways such as the Raf/MEK/ERK and p38 MAP kinase pathways, which are critical in inflammation and cellular stress responses. However, detailed mechanistic studies elucidating its specific effects on these pathways, including potential inhibition of p38alpha or disruption of tubulin polymerization, are still in the exploratory phase and have not been detailed in peer-reviewed publications.
Cell-Based Assays for Specific Biological Processes
To understand the functional consequences of the compound's activity at a cellular level, various cell-based assays are being employed. These assays are designed to investigate its influence on fundamental biological processes. Given the interest in its potential as an anti-inflammatory and neuromodulatory agent, studies are underway to examine its effects on cell cycle progression and the induction of apoptosis in relevant research models. The outcomes of these assays will be crucial in determining the compound's therapeutic potential and its mechanism of action in a cellular context.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its properties.
Systematic Design and Synthesis of Analogues for SAR Elucidation
To explore the structure-activity relationship (SAR), researchers are systematically designing and synthesizing analogues of this compound. This involves modifying different parts of the molecule, such as the phenoxyphenyl group and the ethanolamine (B43304) side chain. For instance, the introduction of different substituents on the aromatic rings can provide insights into the electronic and steric requirements for optimal biological activity. The synthesis of these analogues allows for a comparative analysis of their effects in the aforementioned biochemical and cellular assays.
Identification of Structural Determinants for Observed Biological Activities
Through the comparative analysis of these analogues, researchers aim to identify the key structural features that determine the observed biological activities. For example, the nature and position of substituents on the phenoxyphenyl ring may significantly influence receptor binding affinity or enzyme inhibitory potency. The stereochemistry of the ethanolamine moiety is also a critical factor that is being investigated. The data generated from these SAR studies will guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Below is an interactive data table summarizing the potential biological activities of this compound based on preliminary research.
| Activity Type | Observed Effects |
| Neurotransmitter Modulation | Potential to increase serotonin levels. |
| Anti-inflammatory | Possible reduction of TNF-alpha and IL-6 levels. |
| Antioxidant Activity | May be involved in the scavenging of free radicals. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. For a compound like this compound, a QSAR study would involve:
Descriptor Calculation: Identifying and calculating various physicochemical properties (e.g., lipophilicity, electronic properties, steric effects) and topological indices from the 2D and 3D structure of the molecule.
Model Development: Using statistical methods to build a mathematical model that correlates these descriptors with a known biological activity (e.g., receptor binding affinity, enzyme inhibition).
Predictive Analysis: Employing the model to predict the activity of new, structurally similar compounds, thereby guiding the synthesis of more potent and selective analogs.
Currently, there are no specific QSAR models published in peer-reviewed literature for this compound.
Pre-clinical In Vivo Mechanistic Studies in Animal Models (Strictly for Research Purposes)
In vivo studies in animal models are crucial for understanding how a compound behaves in a living organism. Such research for this compound would encompass several key areas.
Pharmacokinetic (PK) Profiling in Pre-clinical Species (Absorption, Distribution, Metabolism, Excretion - ADME)
Pharmacokinetic studies are fundamental to drug discovery and development. For this compound, PK profiling in pre-clinical species such as mice or rats would aim to determine:
Absorption: How well the compound is absorbed into the bloodstream after administration via different routes (e.g., oral, intravenous).
Distribution: Where the compound travels within the body and its concentration in various tissues.
Metabolism: How the compound is chemically altered by the body, primarily by enzymes in the liver.
Excretion: How the compound and its metabolites are eliminated from the body (e.g., through urine or feces).
A representative, albeit hypothetical, data table for such a study is presented below.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Bioavailability (F%) | Data not available | % |
| Peak Plasma Concentration (Cmax) | Data not available | ng/mL |
| Time to Peak Concentration (Tmax) | Data not available | h |
| Volume of Distribution (Vd) | Data not available | L/kg |
| Half-life (t1/2) | Data not available | h |
| Clearance (CL) | Data not available | L/h/kg |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Identification and Characterization of Metabolites in Animal Models and Subcellular Fractions
Understanding the metabolic fate of a compound is critical. This research would involve:
In Vitro Metabolism: Incubating this compound with liver microsomes or hepatocytes to identify potential metabolic pathways (e.g., oxidation, glucuronidation).
In Vivo Metabolite Profiling: Analyzing plasma, urine, and feces from animal studies to identify and quantify the metabolites formed in a living system.
There is currently no published data on the metabolites of this compound.
Target Engagement and Pathway Confirmation in Animal Disease Models
Once a biological target is hypothesized, studies in relevant animal disease models are necessary to confirm that the compound interacts with its intended target and modulates the associated biological pathway. This would involve measuring biomarkers or physiological changes that are indicative of target engagement. For instance, if the compound were hypothesized to have anti-inflammatory effects, its ability to reduce pro-inflammatory cytokines in an animal model of inflammation would be assessed. nih.govnih.govmdpi.com
Exploration of Specific Biological Impact in Research Models
The chemical structure of this compound, featuring phenoxy, phenyl, and amino-ethanol moieties, suggests potential for various biological activities. However, specific research on this compound is lacking. Related structures have been investigated for:
Anticonvulsant Mechanisms: Compounds with phenoxyphenyl groups have been explored for their potential as anticonvulsants, sometimes acting on benzodiazepine (B76468) receptors. nih.gov
Anticancer Mechanisms: Phenoxazine derivatives, which share some structural similarities, have been studied for their antitumor effects. nih.gov
Antimicrobial Mechanisms: Various amino- and thiazole-containing compounds have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nanomedicine-rj.comukrbiochemjournal.orgresearchgate.net
Antioxidant Mechanisms: The presence of phenolic structures in related molecules has prompted investigations into their potential to scavenge free radicals. mdpi.com
Anti-inflammatory Mechanisms: Ethanol (B145695) extracts of various natural products are often screened for their ability to reduce inflammation in cellular and animal models. nih.govnih.govmdpi.com
Despite these intriguing possibilities for related chemical classes, there are no specific published studies demonstrating any of these biological impacts for this compound.
Translational Research Concepts: Bridging Basic Discovery to Advanced Pre-clinical Models
Translational research aims to bridge the gap between basic scientific discoveries and their potential application in medicine. For a compound like this compound, this would involve a strategic progression from initial findings to more complex pre-clinical models. This process would include:
Establishing a robust connection between the compound's mechanism of action and a specific disease pathology.
Developing and validating biomarkers to monitor the compound's therapeutic effect and potential for toxicity.
Utilizing more sophisticated pre-clinical models, such as genetically engineered animal models or patient-derived xenografts, that more accurately reflect human disease.
Without foundational data on the biological activity and mechanism of action of this compound, any discussion of translational concepts remains purely speculative.
Analytical Method Development for Research Applications
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatography is the cornerstone for assessing the purity of "2-Amino-2-(4-phenoxyphenyl)ethanol oxalate" and for its quantification in research samples. The choice of technique depends on the analyte's properties and the research question.
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like "this compound". Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. The presence of the phenoxyphenyl group provides a chromophore, making UV detection a straightforward and effective detection mode. Purity validation is often performed using a C18 column with UV detection at a wavelength such as 254 nm.
For quantitative analysis in more complex biological samples, HPLC methods must be validated for linearity, accuracy, and precision. nih.gov Different detection modes can be coupled with HPLC to enhance sensitivity and selectivity. While UV detection is common, other detectors like fluorescence detectors (if the molecule is naturally fluorescent or derivatized with a fluorescent tag) or Evaporative Light Scattering Detectors (ELSD) can be used, particularly if the chromophore provides insufficient sensitivity for trace-level analysis.
Table 1: Representative HPLC Parameters for Analysis of Aryl-Ethanolamine Compounds
| Parameter | Condition | Purpose |
| Column | C18, Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water (with additives like formic acid) | Elution of the compound from the column |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |
| Detection | UV at 254 nm | Detection and quantification based on light absorbance of the phenoxyphenyl group |
| Injection Volume | 10-20 µL | Introduction of the sample into the HPLC system |
Gas Chromatography (GC) is typically reserved for analytes that are volatile and thermally stable. "this compound" itself is a salt and possesses polar functional groups (hydroxyl and amino), making it non-volatile. Therefore, direct GC analysis is not feasible.
For GC analysis to be employed, a chemical derivatization step is necessary. This process converts the polar -OH and -NH2 groups into less polar, more volatile derivatives. Common derivatization reagents for such compounds include silylating agents (e.g., BSTFA) or acylating agents. Once derivatized, the compound can be analyzed on a non-polar capillary column, such as one with an OV-101 or VF-5 MS stationary phase. nist.gov The choice of column and temperature programming would be critical to achieve good separation from other components. nist.gov
While HPLC and GC focus on the active moiety, quantifying the oxalate (B1200264) counterion is crucial for confirming the stoichiometry of the salt and ensuring its quality. Ion Chromatography (IC) is the standard and most effective technique for this purpose. chromatographyonline.com IC is specifically designed for the separation and quantification of ionic species. oup.com
The method typically involves an ion-exchange stationary phase (anion-exchange for oxalate) and a conductive aqueous mobile phase, such as a sodium carbonate/sodium bicarbonate buffer. nih.gov A conductivity detector is used for quantification. nih.gov To improve sensitivity, a suppressor is often placed after the analytical column and before the detector. The suppressor reduces the background conductivity of the eluent and converts the analyte ions into a more conductive form, thereby enhancing the signal-to-noise ratio. nih.gov IC methods have been successfully developed and validated for the quantification of oxalate in various pharmaceutical salts. oup.comnih.gov
Table 2: Typical Ion Chromatography Conditions for Oxalate Quantification
| Parameter | Condition | Reference |
| System | Reagent-Free™ Ion Chromatography (RFIC™) system | lcms.cz |
| Column | Anion-exchange column (e.g., Metrohm Metrosep A Supp 1) | nih.gov |
| Mobile Phase | Isocratic mixture of 7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate | nih.gov |
| Detection | Suppressed Conductivity | nih.gov |
| Suppressor | Cation exchange resin suppressor (chemical suppression) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
Advanced Mass Spectrometry for High-Sensitivity Detection and Identification
Mass Spectrometry (MS) offers unparalleled sensitivity and specificity, making it an indispensable tool in modern analytical research. When coupled with a chromatographic inlet, it allows for the definitive identification and trace-level quantification of "this compound" and its related substances.
For quantifying the parent compound in complex biological matrices such as plasma, blood, or tissue homogenates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govsciex.com
In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, usually by electrospray ionization (ESI). The first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex matrix. nih.gov This high specificity allows for accurate quantification at very low concentrations (ng/mL or lower). nih.gov
Table 3: Projected LC-MS/MS Method Parameters for "this compound"
| Parameter | Projected Condition | Purpose |
| Chromatography | Reversed-Phase HPLC (e.g., Zorbax SB-C18 column) | Separation of the analyte from matrix components nih.gov |
| Mobile Phase | Gradient of Methanol or Acetonitrile and Water with 0.1% Formic Acid | To achieve good peak shape and ionization efficiency nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification nih.gov |
| Precursor Ion (Q1) | [M+H]⁺ of the free base (C14H15NO2) | Isolation of the parent analyte ion |
| Product Ion (Q3) | Specific fragment ion generated via collision-induced dissociation | Confirmation and specific quantification of the analyte |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for non-targeted metabolite profiling, which aims to identify and quantify a wide range of small molecules in a biological sample to understand physiological or pathological states. researchgate.net While LC-MS is often used for larger drug metabolites, GC-MS is particularly well-suited for identifying smaller, more volatile metabolites, such as those involved in central carbon metabolism or amino acid pathways. researchgate.netresearchgate.net
In the context of "this compound" research, GC-MS could be used to study how the compound affects endogenous metabolic pathways. As with GC analysis of the parent compound, biological samples would require extraction followed by chemical derivatization to make the endogenous metabolites (like amino acids, organic acids, and sugars) volatile enough for GC separation. researchgate.net The resulting chromatogram, with its mass spectral data for each peak, can be compared against spectral libraries to identify dozens or even hundreds of metabolites, providing a broad snapshot of the metabolic response. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Analysis
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), trace metal impurities can be introduced from raw materials, catalysts, and manufacturing equipment. eag.com Regulatory guidelines, such as ICH Q3D, mandate the control of these elemental impurities. drawellanalytical.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry-standard technique for this analysis due to its exceptional sensitivity and ability to detect a wide range of elements at trace and ultra-trace levels. eag.comdrawellanalytical.com
The development of an ICP-MS method for 2-Amino-2-(4-phenoxyphenyl)ethanol (B3087669) oxalate would begin with a suitable sample preparation procedure. Given the organic nature of the compound, microwave-assisted acid digestion is a common and effective approach. This involves digesting the sample in a closed vessel with concentrated acids (e.g., nitric acid, hydrochloric acid) to decompose the organic matrix, leaving the elemental impurities in a solution suitable for introduction into the ICP-MS. youtube.com
Method validation would be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. amsbiopharma.com
Table 1: Hypothetical ICP-MS Method Parameters for Analysis of this compound
| Parameter | Value/Condition |
| Sample Preparation | |
| Sample Weight | Approx. 100 mg |
| Digestion Acid | 5 mL Nitric Acid, 1 mL Hydrochloric Acid |
| Digestion Program | 200 °C for 30 minutes |
| ICP-MS Instrumentation | |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Carrier Gas Flow | 0.9 L/min |
| Data Acquisition | |
| Analysis Mode | Collision/Reaction Cell (CRC) with Helium |
| Monitored Isotopes | ⁷⁵As, ¹¹¹Cd, ²⁰⁸Pb, ²⁰²Hg, etc. |
Table 2: Illustrative Acceptance Criteria for Elemental Impurities
| Element | Class | Permitted Daily Exposure (µ g/day ) |
| Cadmium (Cd) | 1 | 5 |
| Lead (Pb) | 1 | 5 |
| Arsenic (As) | 1 | 15 |
| Mercury (Hg) | 1 | 30 |
| Nickel (Ni) | 2A | 200 |
| Copper (Cu) | 3 | 3000 |
Electrophoretic Separation Techniques
Capillary electrophoresis (CE) is a powerful separation technique for the analysis of impurities in drug substances, particularly for chiral compounds and those with ionizable groups. nih.govnih.gov Given that this compound possesses a chiral center and a primary amine group, CE is a highly relevant technique for its analysis.
A capillary zone electrophoresis (CZE) method could be developed to separate the main compound from its potential impurities, such as starting materials, synthetic by-products, or degradation products. The separation in CZE is based on the differences in the charge-to-size ratio of the analytes. nih.gov
For the separation of the enantiomers of 2-Amino-2-(4-phenoxyphenyl)ethanol, a chiral CE method would be necessary. This typically involves the addition of a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. nih.govnih.gov The enantiomers form transient diastereomeric complexes with the cyclodextrin, leading to different electrophoretic mobilities and enabling their separation. bio-rad.com
Table 3: Potential Capillary Electrophoresis Method for Impurity Profiling
| Parameter | Condition |
| Instrumentation | |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Separation Conditions | |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | |
| Wavelength | 214 nm |
Table 4: Example of a Chiral Capillary Electrophoresis Method
| Parameter | Condition |
| Instrumentation | |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Separation Conditions | |
| Background Electrolyte | 20 mM Phosphate buffer, pH 3.0, containing 15 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 20 °C |
| Detection | |
| Wavelength | 214 nm |
Spectrophotometric and Electrochemical Assays for Targeted Measurements
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be employed for monitoring the progress of a chemical reaction, provided that the reactants, intermediates, or products have a chromophore that absorbs in the UV-Visible range. nih.gov The phenoxyphenyl group in this compound is expected to exhibit significant UV absorbance.
A UV-Vis spectrophotometric method could be developed to monitor the synthesis of this compound. By measuring the change in absorbance at a specific wavelength over time, the reaction kinetics can be studied. nih.gov This information is valuable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. The method would involve selecting a wavelength where the product shows significant absorbance while the starting materials have minimal interference.
Table 5: Hypothetical Parameters for UV-Vis Spectrophotometric Reaction Monitoring
| Parameter | Value/Condition |
| Instrumentation | |
| Spectrophotometer | Dual-beam UV-Vis |
| Measurement Conditions | |
| Solvent | Ethanol (B145695) or Acetonitrile |
| Analytical Wavelength | ~275 nm (based on phenoxyphenyl chromophore) |
| Kinetic Study | |
| Data Collection | Absorbance vs. Time |
| Analysis | Plot of ln(A∞ - At) vs. time for first-order kinetics |
Electrochemical sensors offer high sensitivity, rapid response, and potential for miniaturization, making them attractive for various analytical applications. The primary amine and hydroxyl groups in this compound are electroactive and can be targeted for electrochemical detection.
A voltammetric sensor could be developed using a modified electrode. For instance, a glassy carbon electrode (GCE) modified with nanomaterials such as graphene or carbon nanotubes can enhance the electrocatalytic oxidation of the amine group, leading to a more sensitive and selective detection. nih.gov The sensor's response would be a current signal proportional to the concentration of the analyte.
Such a sensor could be integrated into research systems for real-time monitoring or developed into a biosensor if a biological recognition element (e.g., an enzyme or aptamer) that specifically interacts with the target compound is immobilized on the electrode surface.
Table 6: Prospective Electrochemical Sensor Characteristics
| Parameter | Description |
| Sensor Platform | |
| Working Electrode | Graphene-modified Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Analytical Technique | |
| Method | Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) |
| Performance (Target) | |
| Linear Range | 1 µM - 100 µM |
| Limit of Detection (LOD) | < 0.5 µM |
Q & A
Basic: What are the optimal synthetic routes for 2-amino-2-(4-phenoxyphenyl)ethanol oxalate, and how can purity be ensured during purification?
Methodological Answer:
The synthesis typically involves two stages: (1) preparation of the free base (2-amino-2-(4-phenoxyphenyl)ethanol) and (2) salt formation with oxalic acid.
- Step 1 : The base compound can be synthesized via nucleophilic substitution, introducing the phenoxy group to a precursor like 2-amino-2-(4-halophenyl)ethanol. Reaction conditions (e.g., Cu-catalyzed coupling for phenoxy introduction) and solvent choice (polar aprotic solvents like DMF) are critical for yield optimization .
- Step 2 : Salt formation involves reacting the free base with oxalic acid in a 1:1 molar ratio in ethanol/water, followed by recrystallization to enhance purity. Monitoring pH during salt formation ensures stoichiometric control .
- Purification : Techniques include column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) and recrystallization from ethanol. Purity is validated via HPLC (C18 column, UV detection at 254 nm) .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the phenoxyphenyl group (aromatic protons at δ 6.8–7.4 ppm), ethanolamine backbone (δ 3.5–4.2 ppm for -CH₂OH and -NH₂), and oxalate counterion (δ 160–170 ppm in ¹³C) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine structures, with emphasis on oxalate’s role in stabilizing the crystal lattice via O-H···O interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C₁₆H₁₈NO₃⁺ expected at m/z 272.1281) .
Advanced: How can enantiomeric purity be achieved for chiral studies of this compound?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane:isopropanol (90:10) mobile phase. Retention times differentiate (R)- and (S)-enantiomers .
- Asymmetric Synthesis : Catalytic asymmetric hydrogenation of a ketone precursor (e.g., 2-(4-phenoxyphenyl)-2-nitroethanol) using Ru-BINAP catalysts achieves >95% enantiomeric excess (ee) .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards. Peaks at 210–230 nm indicate chiral center configuration .
Advanced: What strategies identify pharmacological targets for this compound in neuropharmacology?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors. The phenoxyphenyl group may engage in π-π stacking with Tyr residues (e.g., Tyr201 in collagenase), while the ethanolamine backbone forms hydrogen bonds with Glu215 .
- In Vitro Assays : Radioligand binding assays (³H-serotonin displacement) quantify receptor affinity. IC₅₀ values <10 µM suggest therapeutic potential .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated neuronal cells identifies differentially expressed genes (e.g., MAO-A, COMT) linked to neurotransmitter modulation .
Advanced: How do formulation parameters (e.g., pH, excipients) influence the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 3–7. Oxalate salts show optimal stability at pH 4–5, with degradation (<5% over 6 months) via hydrolysis of the ethanolamine moiety .
- Excipient Screening : Use lyoprotectants (trehalose, mannitol) for lyophilized formulations. Dynamic light scattering (DLS) monitors aggregation in reconstituted solutions .
- Degradation Pathways : LC-MS identifies major degradation products (e.g., 4-phenoxyphenylglyoxal via oxidation), mitigated by antioxidants like ascorbic acid .
Advanced: What crystallographic insights explain the compound’s solid-state behavior?
Methodological Answer:
- Hydrogen-Bond Analysis : Graph set analysis (Etter’s formalism) reveals R₂²(8) motifs between oxalate oxygens and ethanolamine hydroxyls. These interactions dictate crystal packing and melting point (~180°C) .
- Polymorph Screening : Screen solvents (ethanol, acetonitrile) to isolate polymorphs. Differential scanning calorimetry (DSC) distinguishes forms (e.g., Form I: endotherm at 182°C vs. Form II: 175°C) .
- SHELX Refinement : Use SHELXL-2019 for high-resolution data (R-factor <5%). Twinning detection (Hooft parameter) is critical for accurate space group assignment (e.g., P2₁/c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
